

PFI-1 structure activity relationship SAR

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Compound Focus: Pfi-1

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Molecular Structure and Binding Mode

PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic [1] [2]. It was developed from the optimization of a fragment-like hit, the 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one scaffold, which was identified for its ability to inhibit BRD4 [1].

- **Core Structure:** The dihydroquinazoline-2-one core is the fundamental scaffold that allows **PFI-1** to occupy the Kac binding site [1] [3].
- **Key Interactions:** Co-crystal structures of **PFI-1** in complex with the first bromodomain of BRD4 (PDB ID: **4E96**) reveal critical interactions [4]:
 - The oxygen of the quinazolin-2-one group acts as a hydrogen bond acceptor, mimicking the interaction of the acetyl carbonyl of lysine.
 - The sulfonamide group serves as a hydrogen bond acceptor.
 - The 2-methoxybenzenesulfonamide moiety extends into the **ZA** and **BC** loops of the bromodomain, with the methoxy group making van der Waals contacts [1] [4].
- **Selectivity:** The specific occupation of the binding pocket by this chemotype is a key factor for its high selectivity for BET bromodomains over other bromodomain families [1] [5].

Quantitative Binding and Selectivity Profile

PFI-1 exhibits potent, nanomolar-range affinity for the bromodomains of BET proteins. The table below summarizes key quantitative binding data.

Table 1: Binding Affinity of PFI-1 for BET Bromodomains

Target	Assay Type	Value (IC ₅₀ or K ₅)	Citation
BRD4(1) (1st Bromodomain)	ALPHA Screen (IC ₅₀)	220 nM	[1]
BRD4(1)	Isothermal Titration Calorimetry (K ₅)	47.4 ± 2.5 nM	[1]
BRD4(2) (2nd Bromodomain)	Isothermal Titration Calorimetry (K ₅)	194.9 ± 6 nM	[1]
BRD2(2) (2nd Bromodomain)	ALPHA Screen (IC ₅₀)	98 nM	[1]
CREBBP (Off-target)	Isothermal Titration Calorimetry (K ₅)	49.5 μM	[5]

PFI-1 demonstrates excellent selectivity for BET bromodomains. Differential Scanning Fluorimetry (DSF) showed significant thermal shifts ($\Delta T_m > 2^\circ\text{C}$) for BRD2, BRD3, BRD4, and BRDT at 10 μM, but minimal to no shift for non-BET bromodomains like CREBBP, BAZ2B, and PCAF [5]. The affinity for CREBBP is over 350-fold weaker than for BRD2, underscoring its high selectivity [5]. Furthermore, **PFI-1** showed no significant activity (less than 20% inhibition at 1 μM) against a panel of 50 kinases [5].

Cellular Activity and Antiproliferative Effects

The inhibition of BET bromodomains by **PFI-1** translates to potent anti-proliferative effects in various cancer cell lines, particularly leukemias. The primary mechanisms include:

- **Cell Cycle Arrest:** Induction of **G1 cell cycle arrest** [1] [2].
- **Apoptosis:** Induction of **caspase-dependent apoptosis** [1] [2].
- **Key Oncogene Downregulation:** **Downregulation of MYC expression**, a critical target of BET proteins in many cancers [1] [2].
- **Differentiation:** Induction of differentiation in primary leukemic blasts [1].
- **Aurora B Kinase Downregulation:** **PFI-1** treatment leads to significant downregulation of **Aurora B kinase**, providing an alternative way to inhibit this important oncology target [1] [2].

The table below shows the antiproliferative activity (GI₅₀/IC₅₀) of **PFI-1** across a panel of human cancer cell lines.

Table 2: Antiproliferative Activity of PFI-1 in Human Cell Lines *Data sourced from a commercial supplier compiling published data [6].*

Cell Line	Cancer Type	Activity (GI ₅₀ /IC ₅₀)
HL-60	Leukemia	2.19 μM (IC ₅₀)
K562	Leukemia	4.6 μM (GI ₅₀)
CCRF-CEM	Leukemia	7.8 μM (GI ₅₀)
HCT-116	Colorectal Cancer	4.5 μM (GI ₅₀)
A498	Renal Cancer	1.8 μM (GI ₅₀)
A549	Lung Cancer	19.5 μM (GI ₅₀)
DU-145	Prostate Cancer	28.8 μM (GI ₅₀)

More recent studies confirm that **PFI-1**, alongside other BET inhibitors, exhibits anti-tumor properties in B-cell lymphomas like follicular lymphoma by inhibiting cell viability, inducing apoptosis, and disrupting the **DVL2/GSK3β/β-catenin** signaling axis [7].

Key Experimental Protocols for Characterization

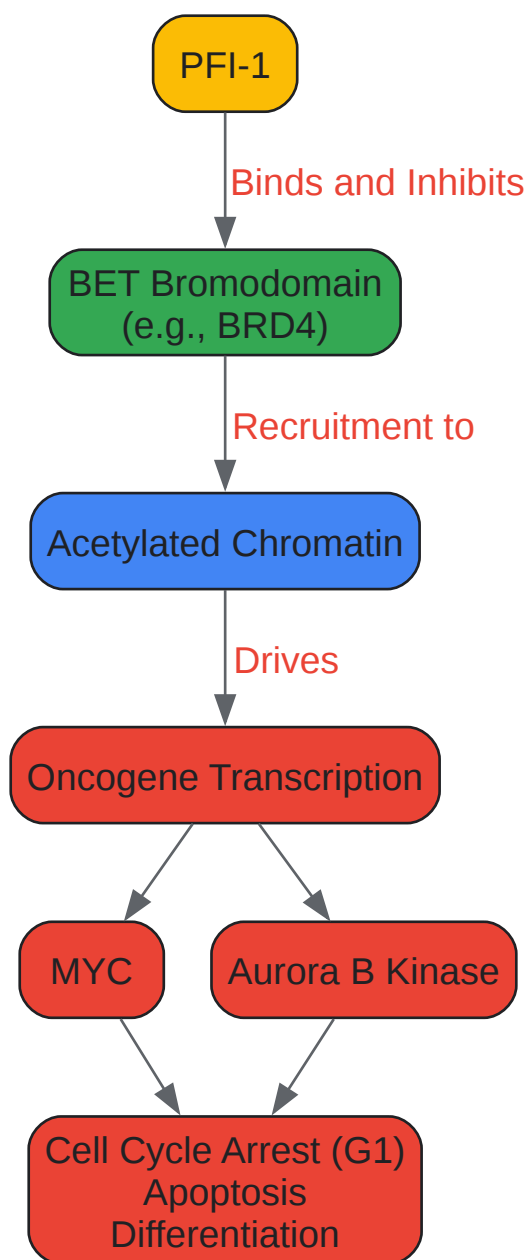
The comprehensive profiling of **PFI-1** involved several key biophysical and cellular assays. Here are the core methodologies as described in the literature [1] [5]:

- **ALPHA Screen (Amplified Luminescence Proximity Homogeneous Assay)**
 - **Purpose:** To measure the inhibitor's ability to displace an acetylated histone peptide from the bromodomain.
 - **Protocol:** His-tagged bromodomain (e.g., BRD4(1) at 50 nM) is incubated with the inhibitor and a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac). The signal is generated using streptavidin-coated donor beads and nickel chelate acceptor beads. IC₅₀ values are determined by testing compound serial dilutions.
- **Isothermal Titration Calorimetry (ITC)**
 - **Purpose:** To directly measure the binding affinity (K_s) and thermodynamics of the interaction.

- **Protocol:** A solution of the bromodomain (e.g., 300 μM) is titrated into a cell containing **PFI-1**. The heat change with each injection is measured, allowing for the calculation of K_5 , enthalpy (ΔH), and entropy (ΔS). Experiments are typically conducted in buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) at a constant temperature (e.g., 15°C).
- **Differential Scanning Fluorimetry (DSF)**
 - **Purpose:** To rapidly assess binding and selectivity by measuring the thermal stabilization (ΔT_m) of the protein.
 - **Protocol:** The protein (2 μM) is mixed with **PFI-1** (10 μM) and SYPRO Orange dye. The mixture is heated gradually, and the protein's melting temperature (T_m) is determined by monitoring the fluorescence of the dye as it binds to unfolded protein. A positive ΔT_m indicates binding.
- **Cellular Viability and Proliferation Assays**
 - **Purpose:** To determine the anti-proliferative effects in cell lines.
 - **Protocol:** Common methods include **CellTiter-Glo** (which measures ATP levels), **WST-1**, **MTT**, or **sulforhodamine B (SRB)** assays. Cells are treated with a range of **PFI-1** concentrations for 48-72 hours, and viability/ proliferation is measured relative to DMSO-treated controls to calculate GI_{50}/IC_{50} values.

Mechanism of Action Signaling Pathway

The cellular effects of **PFI-1** result from its disruption of BET protein function in gene transcription. The following diagram summarizes the key mechanistic pathway.



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